Potassium cyanide-15N

Übersicht

Beschreibung

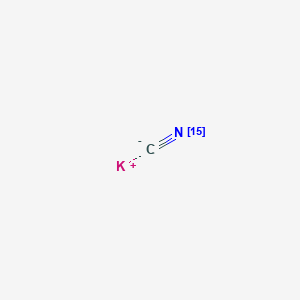

Potassium cyanide-15N is a labeled compound where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is represented by the chemical formula KC15N and has a molecular weight of 66.11 g/mol . This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium cyanide-15N can be synthesized by reacting hydrogen cyanide-15N with potassium hydroxide. The reaction is typically carried out in an aqueous solution, followed by evaporation of the solution under vacuum to obtain the solid product .

Industrial Production Methods: Industrial production of potassium cyanide involves the absorption of hydrogen cyanide in potassium hydroxide. This method is also applicable for the production of this compound, with the use of hydrogen cyanide-15N as the starting material .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium cyanide-15N undergoes various types of chemical reactions, including:

Oxidation: Potassium cyanide can be oxidized to form cyanate.

Reduction: It can be reduced to form hydrogen cyanide.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanide ion acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium cyanide reacts with oxidizing agents such as hydrogen peroxide under alkaline conditions to form potassium cyanate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

Substitution: Common reagents include alkyl halides, where potassium cyanide reacts to form alkyl cyanides.

Major Products:

Oxidation: Potassium cyanate.

Reduction: Hydrogen cyanide.

Substitution: Alkyl cyanides.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reaction Mechanisms : KCN-15N is extensively used in studies involving reaction pathways and mechanisms. The isotopic label enables researchers to trace the nitrogen atoms during chemical reactions, providing insights into the dynamics and kinetics of these processes.

- Synthesis of Labeled Compounds : It serves as a precursor in synthesizing other nitrogen-labeled compounds useful in various chemical applications.

Biology

- Metabolic Studies : KCN-15N plays a critical role in tracing nitrogen incorporation into biological systems. It helps elucidate metabolic pathways involving amino acids and proteins, enhancing our understanding of nitrogen metabolism in living organisms.

- Biodegradation Studies : The compound has been utilized to study the detoxification processes of cyanide in soil-plant systems, allowing researchers to observe how plants metabolize cyanide and its derivatives.

Medicine

- Pharmacokinetics : KCN-15N is employed in pharmacokinetic studies to track the distribution and metabolism of nitrogen-containing drugs. Its isotopic labeling aids in understanding how these drugs behave within biological systems.

- Toxicological Research : It is used to investigate the toxic effects of cyanide compounds on cellular respiration and overall physiological impact, providing vital data for safety assessments.

Industry

- Tracer Studies : In industrial applications, KCN-15N is utilized to trace processes involving nitrogen compounds during manufacturing and synthesis. This helps optimize production methods and improve quality control.

Comparative Analysis with Other Cyanides

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Potassium Cyanide (KCN) | Inhibits cytochrome c oxidase | Rapidly toxic; affects cellular respiration |

| Sodium Cyanide (NaCN) | Similar to KCN | Rapidly toxic; affects cellular respiration |

| Potassium Cyanate (KCNO) | Less toxic; different metabolic pathways | Used in organic synthesis |

| Potassium Thiocyanate (KSCN) | Different mechanism | Less toxic; used in various applications |

KCN-15N stands out due to its isotopic labeling capabilities, which allow for advanced studies that provide insights into reaction mechanisms and metabolic pathways involving nitrogen.

Myocardial Recovery Study

A study involving isolated rat hearts demonstrated that KCN could enhance myocardial contractility post-ischemia. Parameters such as systolic and diastolic function improved significantly with KCN treatment, indicating potential protective effects against oxidative stress during cardiac events.

Metabolic Studies

Research utilizing KCN-15N has shown its utility in metabolic tracing studies where it aids in understanding nitrogen incorporation into various metabolic pathways within living organisms. This has implications for studying nutrient cycling and bioavailability in ecological contexts.

Occupational Exposure Research

A study highlighted the acute toxicity of cyanide compounds among workers exposed at a silver reclaiming facility. Symptoms were observed even at low concentrations, emphasizing the need for safety protocols when handling such substances.

Wirkmechanismus

Potassium cyanide-15N exerts its effects by inhibiting the enzyme cytochrome c oxidase in the electron transport chain of aerobic cellular respiration. This inhibition prevents the transfer of electrons to oxygen, leading to a halt in ATP production and resulting in cytotoxic hypoxia . The molecular target is cytochrome c oxidase, and the pathway involved is the electron transport chain .

Vergleich Mit ähnlichen Verbindungen

- Potassium cyanide (KCN)

- Sodium cyanide (NaCN)

- Hydrogen cyanide (HCN)

- Potassium cyanate (KCNO)

- Potassium thiocyanate (KSCN)

Comparison: Potassium cyanide-15N is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications where tracing the nitrogen atom is essential. Unlike its unlabeled counterparts, this compound provides insights into reaction mechanisms and metabolic pathways that involve nitrogen atoms .

Biologische Aktivität

Potassium cyanide-15N (KCN-15N) is a stable isotopic variant of potassium cyanide, where the nitrogen atom is replaced by the nitrogen-15 isotope. This compound is primarily utilized in biochemical research to trace nitrogen pathways in biological systems due to its unique isotopic labeling. The following sections detail its biological activity, mechanisms of action, and implications in various fields.

This compound has a molecular formula of KC15N and a molecular weight of 66.11 g/mol. It can be synthesized by reacting hydrogen cyanide-15N with potassium hydroxide, typically in an aqueous solution followed by evaporation under vacuum to yield the solid product.

The primary mechanism of action for this compound involves the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This inhibition prevents the transfer of electrons to oxygen, leading to a cessation of ATP production and resulting in cellular hypoxia. The specific biochemical pathways affected include:

- Electron Transport Chain : KCN-15N binds to the iron within the heme group of cytochrome c oxidase, blocking oxidative phosphorylation.

- Cellular Metabolism : The inhibition leads to decreased ATP levels, affecting various cellular functions reliant on energy .

Toxicity and Physiological Impact

Cyanide compounds, including KCN-15N, are known for their rapid toxicity. The onset of symptoms can occur within minutes post-exposure, with effects including headache, dizziness, confusion, and potential loss of consciousness due to hypoxia . The severity of symptoms correlates with the route of exposure; inhalation results in faster absorption compared to oral ingestion.

Case Studies

- Myocardial Recovery Study : A study involving isolated rat hearts demonstrated that KCN could enhance myocardial contractility post-ischemia. Parameters such as systolic and diastolic function improved significantly with KCN treatment, indicating potential protective effects against oxidative stress during cardiac events .

- Metabolic Studies : Research utilizing KCN-15N has shown its utility in metabolic tracing studies, where it aids in understanding nitrogen incorporation into various metabolic pathways within living organisms .

Applications in Research

The isotopic labeling provided by this compound is invaluable for several research applications:

- Metabolic Studies : It helps trace nitrogen's role in metabolic processes, enhancing our understanding of amino acid metabolism and protein synthesis.

- Pharmacokinetics : KCN-15N is used to study drug metabolism and distribution within biological systems.

- Chemical Reaction Mechanisms : Researchers employ KCN-15N to elucidate reaction pathways involving nitrogen atoms in organic synthesis .

Comparative Analysis with Other Cyanides

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Potassium Cyanide (KCN) | Inhibits cytochrome c oxidase | Rapidly toxic; affects cellular respiration |

| Sodium Cyanide (NaCN) | Similar to KCN | Rapidly toxic; affects cellular respiration |

| Potassium Cyanate (KCNO) | Less toxic; different metabolic pathways | Used in organic synthesis |

This compound stands out due to its isotopic labeling capabilities, allowing for advanced studies that provide insights into reaction mechanisms and metabolic pathways involving nitrogen.

Eigenschaften

IUPAC Name |

potassium;(15N)azanylidynemethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.K/c1-2;/q-1;+1/i2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCIKHAZHQZJG-CGOMOMTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C-]#[15N].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453693 | |

| Record name | Potassium cyanide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.109 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5297-01-8 | |

| Record name | Potassium cyanide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5297-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.